molecular formula C15H18N4O2S B2977445 1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034431-58-6

1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2977445
CAS RN: 2034431-58-6
M. Wt: 318.4
InChI Key: CKTSWQINXBRGME-UHFFFAOYSA-N
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Description

1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
The exact mass of the compound 1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment

This compound shows promise in the field of oncology as a potential therapeutic agent. It may be involved in the development of small molecule degraders targeting the estrogen receptor, which is a common approach in treating certain types of breast cancer . By promoting the degradation of estrogen receptor proteins, it could offer a novel mechanism to combat cancer cells that rely on this pathway for growth and survival.

Materials Science

In materials science, the compound’s derivatives could be used to modify the properties of materials. For instance, the sulfonyl and triazole groups might interact with other chemicals to create new polymers with unique characteristics like increased strength or chemical resistance. This could have applications in developing new types of plastics, coatings, or other synthetic materials .

Environmental Science

The environmental impact of chemicals is an important area of study. Compounds like “1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” could be examined for their biodegradability, toxicity, and potential as environmentally friendly alternatives to more harmful substances. Research could focus on how this compound and its derivatives interact with ecosystems and whether they can be safely integrated into industrial processes .

Analytical Chemistry

In analytical chemistry, the compound’s unique structure could be utilized in the synthesis of new reagents or indicators. The triazole ring, in particular, might bind to specific metals or ions, making it useful in developing tests or assays to detect these substances in various samples .

Medicinal Chemistry

The compound’s structure suggests potential use in medicinal chemistry for drug design and synthesis. Its molecular framework could be modified to create new drugs with specific pharmacological effects, such as enzyme inhibitors or receptor agonists/antagonists. The sulfonyl group, in particular, is a common moiety in many drugs and could be key in the compound’s activity .

Chemical Synthesis

Lastly, in the realm of chemical synthesis, this compound could serve as a building block for creating a wide array of complex molecules. Its reactive sites, such as the azetidine and triazole rings, offer multiple points for chemical modifications, enabling the synthesis of diverse compounds for further research and development .

properties

IUPAC Name

1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-22(21,18-10-14(11-18)19-8-7-16-17-19)15-6-5-12-3-1-2-4-13(12)9-15/h5-9,14H,1-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTSWQINXBRGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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